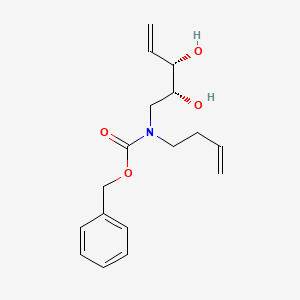

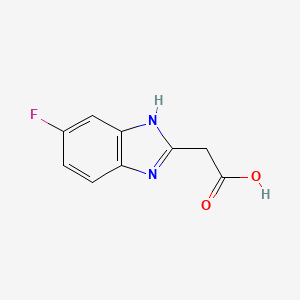

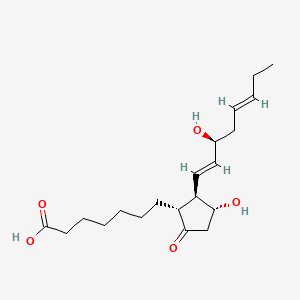

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Food Safety and Mycotoxin Detection

NDfrc-Tyr has been identified as a glucose conjugate of fumonisin B2 (FB2) and fumonisin B3 (FB3) in corn powder . These “bound-fumonisins” play a crucial role in food safety, especially in the context of mycotoxin contamination. Researchers have used high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) to detect NDfrc-Tyr and other related compounds. Understanding their presence and potential health implications is essential for food safety assessments.

Chemical Kinetics and Thermal Decomposition

NDfrc-Tyr is part of the Amadori compound family. Researchers have studied its thermal decomposition kinetics, particularly at different temperatures and pH levels. The formation of acetic acid, a degradation product from NDfrc-Tyr, has been investigated. Additionally, 3-deoxyosone and 1-deoxyosone, which are carbohydrate fragments derived from NDfrc-Tyr, contribute to color formation. This research sheds light on the chemical behavior of NDfrc-Tyr and its potential applications in food processing and preservation .

Bioactivity and Health Implications

N-(1-Deoxy-D-fructos-1-yl)-histidine (Fru-His), another Amadori compound related to NDfrc-Tyr, has drawn attention due to its potential functional activities. In particular, researchers have explored its angiotensin-converting enzyme (ACE) inhibition activity. Understanding how NDfrc-Tyr and related compounds interact with biological systems can provide insights into their health effects and potential therapeutic applications .

Safety and Hazards

作用機序

Target of Action

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, hereafter referred to as the compound, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

The compound interacts with ACE through hydrogen bonding . This interaction spontaneously occurs and results in the quenching of fluorescence and changes in the secondary structure of ACE . The compound acts as a competitive inhibitor of ACE , meaning it competes with the enzyme’s natural substrate for the active site, thereby inhibiting the enzyme’s activity.

Pharmacokinetics

The compound exhibits good ACE inhibitory and digestive stability .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. The compound’s action could potentially alleviate hypertension .

Action Environment

The compound’s action can be influenced by environmental factors such as pH and temperature . For instance, the degradation pathways of the compound can vary with different pH levels . At lower pH, 1,2-enolization is favored, whereas with increasing pH, 2,3-enolization becomes a more relevant degradation pathway . Temperature also plays a role in the compound’s stability and degradation .

特性

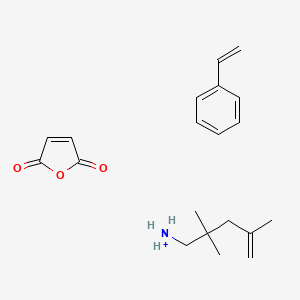

| { "Design of the Synthesis Pathway": "The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine can be achieved through a two-step reaction process. The first step involves the synthesis of 1-Deoxy-D-fructose, which is then coupled with L-tyrosine in the second step to form the final product.", "Starting Materials": [ "D-Glucose", "L-Tyrosine", "HCl", "NaOH", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 1-Deoxy-D-fructose", "a. Dissolve D-Glucose in methanol and add HCl to the solution", "b. Heat the solution under reflux for 3 hours", "c. Cool the solution to room temperature and neutralize with NaOH", "d. Filter the solution and evaporate the solvent to obtain 1-Deoxy-D-fructose", "Step 2: Coupling of 1-Deoxy-D-fructose with L-Tyrosine", "a. Dissolve 1-Deoxy-D-fructose and L-Tyrosine in acetone", "b. Add NaOH to the solution and heat under reflux for 24 hours", "c. Cool the solution to room temperature and acidify with HCl", "d. Filter the solution and wash the precipitate with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine" ] } | |

CAS番号 |

34393-22-1 |

製品名 |

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine |

分子式 |

C15H21NO8 |

分子量 |

343.332 |

IUPAC名 |

(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |

InChI |

InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1 |

InChIキー |

WWTFANNQTZSANT-IGHBBLSQSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |

同義語 |

(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose; D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![6H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)